N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is an anilide.
Scientific Research Applications
Chymotrypsin Inhibitory and Antimicrobial Activities : A study by Atta-ur-Rahman et al. (1997) identified a compound structurally related to N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide that exhibited chymotrypsin inhibitory activity and showed effectiveness against Escherichia coli and Shigella boydii, suggesting potential applications in microbial inhibition and enzyme regulation (Atta-ur-rahman et al., 1997).
Selective Androgen Receptor Modulator Radioligands for Cancer Imaging : Mingzhang Gao et al. (2011) developed carbon-11-labeled propanamide derivatives, structurally similar to this compound, as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. This suggests potential applications in cancer diagnostics, particularly in prostate cancer imaging (Gao et al., 2011).
Antibacterial and Antifungal Agents : Research by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a similar structure with this compound, revealed significant antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Helal et al., 2013).
Antioxidant and Anticancer Activities : A study by Kovalchuk et al. (2013) on phenolic antioxidants, structurally related to this compound, indicated their effectiveness in killing cancer cells while being non-toxic to normal tissues. This points to potential applications in cancer therapy (Kovalchuk et al., 2013).
Pharmacokinetics and Metabolism in Preclinical Studies : Research on S-1, a propanamide derivative, by Wu et al. (2006), highlights the compound's pharmacokinetic properties, including absorption, clearance, distribution, and metabolism in rats. This research is valuable for understanding the drug development process for compounds like this compound (Wu et al., 2006).
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO4/c1-4-22-17-8-6-5-7-16(17)19-18(20)13(2)23-15-11-9-14(21-3)10-12-15/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
DVWFDOIIZJNOML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.